molecular formula C22H15N3O5S B2535210 (Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 942011-77-0

(Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2535210
CAS No.: 942011-77-0
M. Wt: 433.44
InChI Key: BSSAQLZMNFPGHX-FCQUAONHSA-N
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Description

(Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a sophisticated synthetic compound designed for advanced chemical biology and medicinal chemistry research. Its structure integrates multiple functional handles, including a phthalimide moiety and a terminal alkyne, which are critical for its application in PROTAC (Proteolysis-Targeting Chimera) development. The phthalimide group is known to serve as a ligand for cereblon (CRBN), a component of the E3 ubiquitin ligase complex [Source] . Meanwhile, the terminal alkyne provides a bioorthogonal handle for downstream conjugation via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allowing researchers to append a target protein ligand and complete the synthesis of a heterobifunctional degrader. The (Z)-configured imino group within the dihydrobenzothiazole core contributes to the molecule's overall topology and conformational stability, which are essential for productive ternary complex formation. This reagent is primarily of value for researchers exploring targeted protein degradation (TPD) strategies, enabling the study of disease-relevant proteins previously considered 'undruggable'. Its utility extends to chemical probe development for investigating ubiquitin-proteasome system dynamics and for profiling the specificity and efficacy of novel PROTAC molecules in cellular and biochemical assays.

Properties

IUPAC Name

methyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O5S/c1-3-10-24-16-9-8-13(21(29)30-2)11-17(16)31-22(24)23-18(26)12-25-19(27)14-6-4-5-7-15(14)20(25)28/h1,4-9,11H,10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSAQLZMNFPGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Structural Features

The compound features several noteworthy structural components:

  • Benzothiazole Ring : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Isoindoline Moiety : Associated with various pharmacological effects.
  • Allyl and Methyl Ester Groups : These functional groups may enhance the compound's interaction with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity Type Description
Anticancer Compounds with isoindoline structures have shown efficacy against various cancer cell lines.
Antimicrobial The benzothiazole core has been linked to antimicrobial properties against bacteria and fungi.
COX Inhibition Related compounds have demonstrated selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in inflammation and pain pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the cytotoxic effects of isoindoline derivatives on human tumor cell lines such as HepG2 and NCI-H661. The results indicated that specific derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents.
  • Antimicrobial Properties : Research has shown that benzothiazole derivatives can inhibit the growth of Staphylococcus aureus and Candida albicans. The presence of the dioxoisoindoline moiety in (Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-y)-2,3-dihydrobenzo[d]thiazole-6-carboxylate may enhance its antimicrobial efficacy .
  • COX Inhibition Studies : In vitro assays demonstrated that compounds structurally related to (Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-y)-2,3-dihydrobenzo[d]thiazole-6-carboxylate showed varying degrees of inhibition against COX enzymes. For instance, one derivative exhibited an IC50 value of 0.52 μM against COX-II, indicating strong selectivity compared to standard drugs like Celecoxib .

The mechanisms by which (Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-y)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exerts its biological effects are still under investigation. However, preliminary studies suggest that:

  • The compound may interact with specific receptors or enzymes involved in inflammatory pathways.
  • Its structural features allow for binding to active sites of target proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzo[d]thiazole derivatives, which are widely studied for their pharmacological and material science applications. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Compound Name / Class Key Structural Features Molecular Weight (g/mol) Notable Properties / Applications Reference
(Z)-Target Compound Benzo[d]thiazole core, 1,3-dioxoisoindolinyl acetyl, propargyl group, Z-imino, methyl ester ~453.4 (calculated) Potential enzyme inhibition (e.g., kinases), click chemistry compatibility
Thiazole derivatives (e.g., 11a-c in ) Thiazole ring, hydrazone or pyrazole substituents 250–350 Analgesic activity demonstrated in selected derivatives
Triazolo[3,4-a]isoindol-5-one (Compound 15 in ) Fused triazole-isoindole system 281.7 Structural rigidity, potential CNS activity
Imidazo[2,1-b]thiazole derivatives () Imidazo-thiazole fused system, chloronitrophenyl substituent 281.7 Unspecified bioactivity; structural similarity to antiviral/anticancer agents
Benzodioxine-based thiadiazole derivatives () Benzodioxine-thiadiazole hybrid 300–400 Antimicrobial or antiparasitic applications inferred from thiadiazole motifs
Isoxazole/Thiazole-methylthio benzamides () Thioether-linked benzamides, isoxazole/thiazole substituents 350–450 Anticancer, antiviral, or antiplatelet activities (e.g., compound 55 targets platelet aggregation)

Functional Comparison

  • Reactivity : The propargyl group in the target compound enables alkyne-azide cycloaddition (click chemistry), a feature absent in simpler thiazoles (e.g., 11a-c) or isoindole derivatives . This makes it valuable for bioconjugation or polymer chemistry.
  • Isoxazole/thiazole-methylthio compounds () show anticancer and antiviral effects, implying that the target compound’s dioxoisoindoline moiety could modulate similar pathways .
  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step reactions, including hydrazide formation (as in ) and propargylation. This contrasts with simpler thiadiazole derivatives (), which are synthesized via one-pot condensation .

Physicochemical Properties

  • Solubility : The methyl ester group enhances lipophilicity compared to carboxylic acid derivatives, aiding membrane permeability. This contrasts with polar triazole-isoindole derivatives (Compound 15), which may require formulation aids for bioavailability .
  • Stability: The Z-imino configuration may confer steric protection against hydrolysis, whereas hydrazone derivatives (e.g., 10a-c in ) are prone to tautomerization or degradation .

Q & A

Q. How to troubleshoot low yields in the final cyclization step?

  • Methodology :
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track cyclization progress and adjust reactant ratios.
  • Additive Screening : Introduce phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to enhance ring closure .

Safety & Compliance

Q. What safety protocols are critical when working with acetylated isoindolinone intermediates?

  • Methodology :
  • Ventilation : Use fume hoods to avoid inhalation of acetic acid fumes.
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Store toxic intermediates in labeled, airtight containers .

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